molecular formula C12H9NO B11909571 1-Methoxy-2-cyanonaphthalene CAS No. 52449-79-3

1-Methoxy-2-cyanonaphthalene

Cat. No.: B11909571
CAS No.: 52449-79-3
M. Wt: 183.21 g/mol
InChI Key: JTCKFGOPGDRDJK-UHFFFAOYSA-N
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Description

1-Methoxy-2-cyanonaphthalene is an organic compound with the molecular formula C12H9NO It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a cyano group (-CN) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-cyanonaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-methoxynaphthalene with a suitable nitrile source under specific conditions. For example, the reaction of 1-methoxynaphthalene with cyanogen bromide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-cyanonaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives of naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methoxy-2-cyanonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-methoxy-2-cyanonaphthalene exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

    1-Cyanonaphthalene: Similar structure but lacks the methoxy group.

    2-Cyanonaphthalene: Similar structure but with the cyano group in a different position.

    1-Methoxynaphthalene: Similar structure but lacks the cyano group.

Uniqueness: 1-Methoxy-2-cyanonaphthalene is unique due to the presence of both the methoxy and cyano groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

52449-79-3

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

1-methoxynaphthalene-2-carbonitrile

InChI

InChI=1S/C12H9NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,1H3

InChI Key

JTCKFGOPGDRDJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C#N

Origin of Product

United States

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